Flurbiprofen Glucuronide

Description

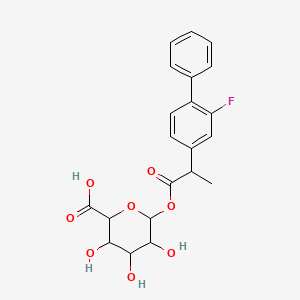

“6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a structurally complex oxane-derived carboxylic acid featuring a trihydroxyoxane backbone with a propanoyloxy substituent at position 4. The propanoyloxy group is further substituted with a 3-fluoro-4-phenylphenyl moiety, distinguishing it from related compounds. This molecule’s core structure—a six-membered oxane ring with hydroxyl and carboxylic acid groups—is shared with several metabolites and bioactive compounds, but its unique fluorinated biphenyl side chain likely confers distinct physicochemical and biological properties.

Properties

CAS No. |

91683-37-3 |

|---|---|

Molecular Formula |

C21H21FO8 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1 |

InChI Key |

PLPQBSOCUVSKTP-DHOLTFTNSA-N |

Synonyms |

1-(2-Fluoro-α-methyl[1,1’-biphenyl]-4-acetate)-β-D-glucopyranuronic Acid; Flurbiprofen Glucuronide; |

Origin of Product |

United States |

Biological Activity

6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also referred to as Flurbiprofen acyl-β-D-glucuronide, is a compound of interest in pharmacology due to its potential therapeutic benefits and biological activities. This article explores the biological mechanisms, pharmacokinetics, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a fluoro-substituted phenyl group and a carboxylic acid moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 420.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H21F O8 |

| Molecular Weight | 420.39 g/mol |

| CAS Number | 91683-37-3 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of Flurbiprofen acyl-β-D-glucuronide is primarily linked to its role as an analgesic and anti-inflammatory agent. It acts through several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

- Anti-inflammatory Effects : Studies have shown that Flurbiprofen reduces inflammation in various models, including carrageenan-induced paw edema in rats, demonstrating its efficacy in managing inflammatory conditions .

- Analgesic Properties : Clinical studies indicate that the compound effectively alleviates pain associated with conditions such as arthritis and postoperative pain .

Pharmacokinetics

The pharmacokinetic profile of Flurbiprofen acyl-β-D-glucuronide reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed following administration.

- Distribution : The compound exhibits high tissue permeability and binds significantly to plasma proteins.

- Metabolism : Primarily metabolized in the liver through conjugation with glucuronic acid.

- Excretion : Excreted mainly through urine as glucuronide conjugates.

Case Studies

Recent research has highlighted the effectiveness of Flurbiprofen acyl-β-D-glucuronide in various therapeutic contexts:

- Postoperative Pain Management : A randomized controlled trial evaluated the efficacy of Flurbiprofen in managing postoperative pain in patients undergoing orthopedic surgery. Results indicated a significant reduction in pain scores compared to placebo .

- Chronic Inflammatory Conditions : In a cohort study involving patients with rheumatoid arthritis, participants receiving Flurbiprofen reported improved joint function and reduced swelling after 12 weeks of treatment .

Comparison with Similar Compounds

Key Structural Differences :

- Aromatic vs.

- Hydroxylation Patterns: Liverwort-derived analogs with additional phenolic hydroxyl groups may influence antioxidant capacity or solubility .

Physicochemical Properties

- Metabolic Stability: Fluorination may slow oxidative metabolism compared to non-fluorinated phenylpropanoyl derivatives, as seen in glucuronidated metabolites like clofibric acid-d4 acyl-β-D-glucuronide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.